molecular formula C4H7N3 B1630841 3-Ethyl-1H-1,2,4-triazole CAS No. 7411-16-7

3-Ethyl-1H-1,2,4-triazole

Cat. No.: B1630841
CAS No.: 7411-16-7
M. Wt: 97.12 g/mol
InChI Key: JDIPHBYZUMQFQV-UHFFFAOYSA-N
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Description

3-Ethyl-1H-1,2,4-triazole is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Mechanism of Action

Target of Action

For instance, 1,2,3-triazole derivatives have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . These enzymes play a crucial role in neurotransmission, and their inhibition can lead to various physiological effects.

Mode of Action

The triazole ring is known to interact with the amino acids present in the active site of various receptors, involving various interactions like electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . This interaction can lead to changes in the receptor’s function, affecting the physiological processes it controls.

Biochemical Pathways

Triazole derivatives have been reported to exert anticancer effects through different modes of actions, including inhibition of enzymes such as carbonic anhydrases (cas), thymidylate synthase (ts), aromatase, tryptophan, 2,3-dioxygenase (tdo), vascular endothelial growth factor receptor (vegfr), and epidermal growth factor receptor (egfr), which play a role in the progression of cancer .

Pharmacokinetics

It is known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Triazole derivatives have been reported to have various pharmacological properties such as anticancer, antimicrobial, anti-inflammatory, antitubercular, anti-hiv, and antiviral effects .

Action Environment

It is known that triazole compounds are generally stable and inert, which allows them to maintain their activity in various environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with formamide under acidic conditions, leading to the formation of the triazole ring . Another approach involves the use of ethyl isocyanate and hydrazine hydrate, followed by cyclization to yield the desired triazole .

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance yield and efficiency. This method involves the use of automated reactors and precise control of reaction parameters, ensuring consistent product quality .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

5-ethyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIPHBYZUMQFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225058
Record name 3-Ethyl-1,2,4(1H)-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7411-16-7
Record name 3-Ethyl-1,2,4(1H)-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-1,2,4(1H)-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione and its derivatives?

A: this compound-5(4H)-thione is a heterocyclic compound with a five-membered ring containing three nitrogen atoms and a thione group. Research indicates that it exists predominantly in the thione tautomeric form in the solid state. [] Derivatives of this compound often involve substitutions at the 4-position of the triazole ring, typically with arylidene groups. For example, in one study, this compound-5(4H)-thione was reacted with 2-methylbenzaldehyde to yield 3-Ethyl-4-[(E)-2-methylbenzylideneamino]-1H-1,2,4-triazole-5(4H)-thione. [] This derivatization strategy allows for the introduction of various functional groups and the exploration of their impact on the compound's properties.

Q2: How does the structure of this compound-5(4H)-thione derivatives influence their crystal packing?

A: The crystal structures of these compounds are significantly influenced by the substituents on the triazole ring. Studies employing single-crystal X-ray diffraction reveal that these compounds can form diverse supramolecular architectures. For instance, in the crystal structure of 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione, researchers observed the formation of cyclic dimers through N—H⋯S hydrogen bonds. [] These dimers are further connected via weak π–π interactions between the benzene rings, highlighting the role of intermolecular interactions in the solid-state organization of these compounds.

Q3: Can this compound-5(4H)-thione be used in the synthesis of other valuable compounds?

A: Yes, research demonstrates that this compound-5(4H)-thione can act as a reagent in multicomponent reactions to generate structurally diverse molecules. A study illustrated its utility in a three-component reaction with triphenylphosphine and dialkyl acetylenedicarboxylates to synthesize phosphorus ylides. [] This reaction proceeds with high yields and provides access to highly functionalized phosphorus ylides, showcasing the potential of this triazole derivative in synthetic organic chemistry.

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